molecular formula C20H22N2O2S B15015453 2-(Benzylsulfanyl)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide

2-(Benzylsulfanyl)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide

Cat. No.: B15015453
M. Wt: 354.5 g/mol
InChI Key: CJEMCZBQSSJSRU-KGENOOAVSA-N
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Description

2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a hydrazide linkage, and a prop-2-en-1-yloxy phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with a suitable hydrazide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The intermediate product is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The hydrazide linkage can interact with carbonyl groups, leading to the formation of hydrazones, which can further influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide is unique due to its combination of a benzylsulfanyl group and a hydrazide linkage, which provides distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C20H22N2O2S/c1-3-13-24-19-11-9-17(10-12-19)14-21-22-20(23)16(2)25-15-18-7-5-4-6-8-18/h3-12,14,16H,1,13,15H2,2H3,(H,22,23)/b21-14+

InChI Key

CJEMCZBQSSJSRU-KGENOOAVSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC=C)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC=C)SCC2=CC=CC=C2

Origin of Product

United States

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